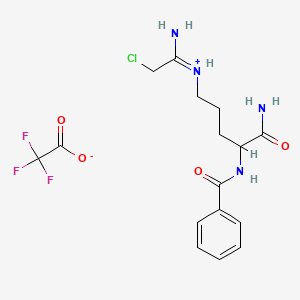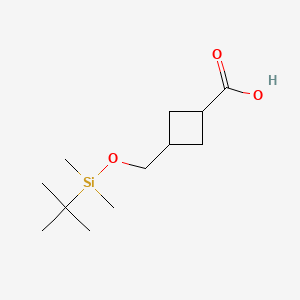
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid is a specialized organic compound that features a cyclobutane ring substituted with a carboxylic acid group and a tert-butyldimethylsilyl-protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid typically begins with 3-methylenecyclobutane-1-carbonitrile as the starting material. The synthetic route involves several key steps:
Hydrolysis: The nitrile group is hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group is reduced to an amine, which is then further processed.
Silyl Ether Protection: The hydroxyl group is protected using tert-butyldimethylsilyl chloride to form the silyl ether.
Oxidation: The intermediate is oxidized to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.
Substitution: The silyl ether group can be substituted under appropriate conditions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals or study the effects of structural modifications on biological activity.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid depends on its specific application. In synthetic chemistry, it acts as a building block for more complex molecules. In medicinal chemistry, its effects are determined by its interactions with biological targets, which can include enzymes, receptors, or other proteins. The silyl ether group provides stability and protection during reactions, allowing for selective modifications .
Comparison with Similar Compounds
Similar Compounds
3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol: This compound features a similar silyl ether group but has an oxetane ring instead of a cyclobutane ring.
3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester: This compound has two silyl ether groups and a benzoic acid ester instead of a cyclobutane carboxylic acid.
Uniqueness
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring and a silyl ether-protected hydroxymethyl group. This structure provides specific reactivity and stability characteristics that are valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-8-9-6-10(7-9)11(13)14/h9-10H,6-8H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQOBCLTGHKEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
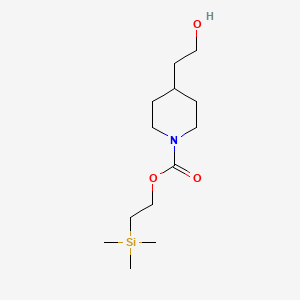
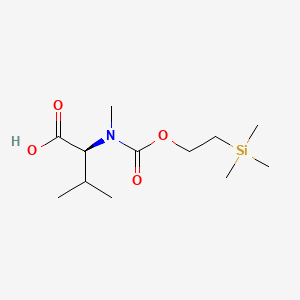


![1,1,2,2-Tetrakis(4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B8197079.png)
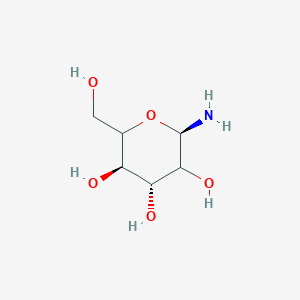
![N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide](/img/structure/B8197088.png)
![7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B8197092.png)
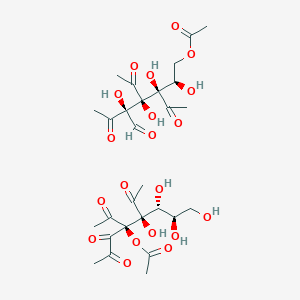
![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B8197104.png)
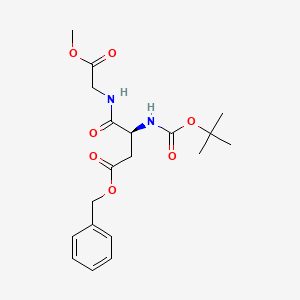
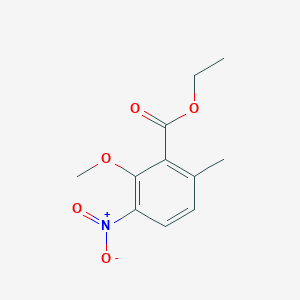
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate](/img/structure/B8197143.png)
